5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile
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Overview
Description
5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile is an organic compound with a unique structure that includes a tetrahydrofuran ring, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with cyanogen bromide in the presence of a base to form the desired compound. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like ammonia (NH3) or primary amines can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the nitrile and ketone groups, which can participate in various transformations. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A related compound with a furan ring and carboxylic acid groups.
2,5-Bis(hydroxymethyl)furan: Another furan derivative with hydroxymethyl groups.
Uniqueness
5,5-Dimethyl-2-oxotetrahydrofuran-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
59909-84-1 |
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Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5,5-dimethyl-2-oxooxolane-3-carbonitrile |
InChI |
InChI=1S/C7H9NO2/c1-7(2)3-5(4-8)6(9)10-7/h5H,3H2,1-2H3 |
InChI Key |
MWENPJVIVAZSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)C#N)C |
Origin of Product |
United States |
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